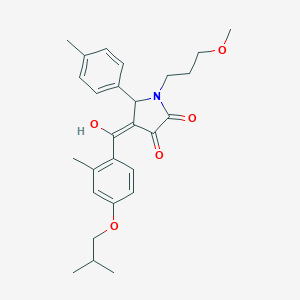
3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1-(3-methoxypropyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1-(3-methoxypropyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Mechanism of Action
The mechanism of action of 3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1-(3-methoxypropyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, studies have suggested that it may exert its anti-inflammatory and anti-cancer effects by inhibiting the activity of specific enzymes and signaling pathways in the body.
Biochemical and Physiological Effects:
Studies have shown that 3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1-(3-methoxypropyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one exhibits potent anti-inflammatory and anti-cancer effects in vitro and in vivo. It has also been shown to possess neuroprotective properties and may be beneficial in the treatment of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1-(3-methoxypropyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its high potency and selectivity. However, one of the limitations is its relatively complex synthesis method, which may limit its availability and use in certain laboratories.
Future Directions
There are several future directions for the study of 3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1-(3-methoxypropyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one. One of the major areas of interest is the development of new synthetic methods that are more efficient and cost-effective. Another area of interest is the investigation of its potential use as a therapeutic agent for the treatment of various diseases, including neurodegenerative disorders and cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
In conclusion, 3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1-(3-methoxypropyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. Its high potency and selectivity make it an attractive candidate for further study, and its potential use as a therapeutic agent for the treatment of various diseases makes it an exciting area of research for the future.
Synthesis Methods
The synthesis of 3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1-(3-methoxypropyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one involves a multi-step process that includes the reaction of 4-isobutoxy-2-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-methoxypropylamine and 4-methylphenylhydrazine to form the desired product. The final step involves the addition of hydroxylamine hydrochloride to obtain 3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1-(3-methoxypropyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one.
Scientific Research Applications
3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1-(3-methoxypropyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential applications in various areas of scientific research. One of the major applications of this compound is in the field of medicinal chemistry, where it has been investigated for its anti-inflammatory and anti-cancer properties. It has also been studied for its potential use as a therapeutic agent for the treatment of Alzheimer's disease and other neurodegenerative disorders.
properties
Product Name |
3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1-(3-methoxypropyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
Molecular Formula |
C27H33NO5 |
Molecular Weight |
451.6 g/mol |
IUPAC Name |
(4E)-4-[hydroxy-[2-methyl-4-(2-methylpropoxy)phenyl]methylidene]-1-(3-methoxypropyl)-5-(4-methylphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H33NO5/c1-17(2)16-33-21-11-12-22(19(4)15-21)25(29)23-24(20-9-7-18(3)8-10-20)28(13-6-14-32-5)27(31)26(23)30/h7-12,15,17,24,29H,6,13-14,16H2,1-5H3/b25-23+ |
InChI Key |
OKUJDYMASHGNGJ-WJTDDFOZSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2/C(=C(/C3=C(C=C(C=C3)OCC(C)C)C)\O)/C(=O)C(=O)N2CCCOC |
SMILES |
CC1=CC=C(C=C1)C2C(=C(C3=C(C=C(C=C3)OCC(C)C)C)O)C(=O)C(=O)N2CCCOC |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(C3=C(C=C(C=C3)OCC(C)C)C)O)C(=O)C(=O)N2CCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-hydroxy-4-(5-methyl-2-furoyl)-1-[3-(4-morpholinyl)propyl]-5-(3-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266755.png)
![(E)-{2-(3,4-diethoxyphenyl)-1-[2-(morpholin-4-ium-4-yl)ethyl]-4,5-dioxopyrrolidin-3-ylidene}(4-methylphenyl)methanolate](/img/structure/B266756.png)
![5-(3,4-diethoxyphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266757.png)
![5-[4-(allyloxy)phenyl]-4-(4-chlorobenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266760.png)



![5-[3-(allyloxy)phenyl]-4-(4-bromobenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266772.png)

![methyl 4-{3-(1-benzofuran-2-ylcarbonyl)-1-[3-(dimethylamino)propyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate](/img/structure/B266777.png)
![4-(1-benzofuran-2-ylcarbonyl)-5-(3-bromophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266779.png)
![(E)-1-benzofuran-2-yl{1-[2-(dimethylammonio)ethyl]-4,5-dioxo-2-[4-(propan-2-yl)phenyl]pyrrolidin-3-ylidene}methanolate](/img/structure/B266780.png)
